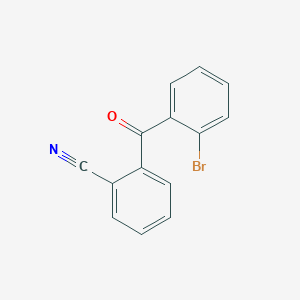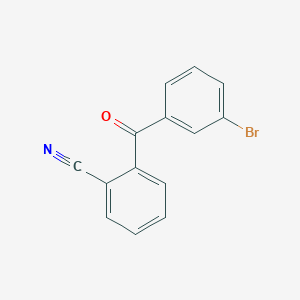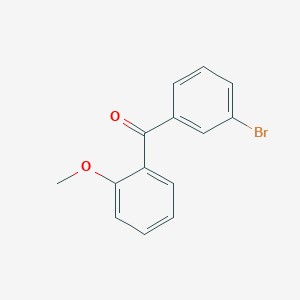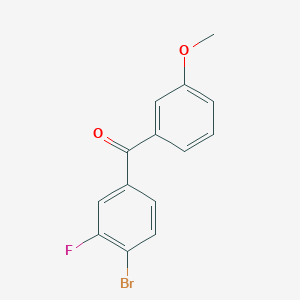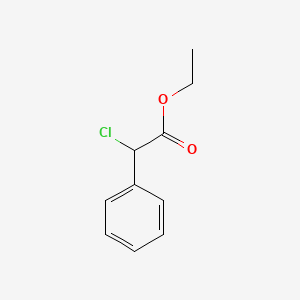
Ethyl 2-chloro-2-phenylacetate
Descripción general
Descripción
Ethyl 2-chloro-2-phenylacetate is a colorless to light yellow clear liquid . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular formula of Ethyl 2-chloro-2-phenylacetate is C10H11ClO2 . It has a molecular weight of 198.65 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-chloro-2-phenylacetate is a liquid at 20 degrees Celsius . It has a molar refractivity of 51.91 . The compound is soluble, with a solubility of 0.239 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 2.42 .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Ethyl 2-chloro-2-phenylacetate can be synthesized through various catalytic methods. For instance, it has been synthesized using high pressure microwave irradiation with Nd2O3 as a catalyst, achieving an esterification rate of over 92% (Xu An-wu, 2007).
- In another synthesis approach, ethyl phenyl glyoxylate and methoxy amine hydrochloride were used to synthesize ethyl 2-(N-methoxy) imino-2-phenylacetate in the presence of alkali catalysts, yielding a product confirmed by NMR, IR, and GC-MS techniques (Li Zhong-mei, 2012).
Chemical Characterization and Analysis
- In research focused on thio-1,3,4-oxadiazol-2-yl derivatives, ethyl (S)-2-amino-2-phenylacetate was used as a precursor. The chemical structure and properties of these derivatives were examined using NMR, IR, and LCMS tests, indicating potential applications in photoelectronic devices (S. Shafi et al., 2021).
Environmental Applications
- Ethyl 2-chloro-2-phenylacetate can be synthesized in an environmentally friendly way. For example, a study used SO42-/TiO2-Al2O3-SnO2 as a catalyst, which showed good activity and reusability, and also helped to prevent environmental pollution (Cui Ji-chun, 2004).
Bioproduction and Renewable Feedstock
- The compound has been synthesized as part of a sustainable bioproduction process using renewable feedstocks. This process utilized enzymes and lipases to convert L-phenylalanine to ethyl phenylacetate, highlighting the potential for green chemistry applications (Balaji Sundara Sekar et al., 2022).
Photoluminescence and Electronic Applications
- In the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, ethyl (S)-2-amino-2-phenylacetate was used as a starting material. The photoluminescence spectrum of these compounds suggests potential use in photoelectronic devices (S. Shafi et al., 2021).
Stereochemical Applications in Cancer Research
- Research has shown that ethyl 2-fluoro-2-phenylacetate can be stereoselectively hydrolyzed by cultured cancer cells, leading to the production of carboxylic acid rich in the R enantiomer. This indicates its potential application in the development of ester-type anticancer prodrugs (Y. Yamazaki et al., 1996).
Reaction Mechanisms and Synthesis Pathways
- Studies have explored various reaction mechanisms involving ethyl 2-chloro-2-phenylacetate. For instance, the Friedel-Crafts reaction of benzene and ethyl chloroglyoxylate at different temperatures resulted in either ethyl 2-oxo-2-phenylacetate or unusual products like 9,10-dimethylanthracene, demonstrating the compound's reactivity and utility in organic synthesis (Zhang Xiao-mei, 2009).
Electrochemical Applications
- In electrochemical studies, alkyl phenylacetates, including ethyl 2-chloro-2-phenylacetate, were subjected to selective fluorination. This research highlighted the compound's role in understanding electrochemical processes and synthesizing fluorinated derivatives (N. Ilayaraja et al., 2008).
Propiedades
IUPAC Name |
ethyl 2-chloro-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRLJXZVZZXDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308521 | |
| Record name | Ethyl α-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-phenylacetate | |
CAS RN |
4773-33-5 | |
| Record name | Ethyl α-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chlorophenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4773-33-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl α-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl chlorophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl chlorophenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW72P7QH5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)
